Indium monoselenide

Field-effect transistor electron mobility 2D semiconductor channel

Indium monoselenide (InSe, CAS 12056-07-4, molecular weight 193.78 g/mol) is a layered III-VI post-transition metal chalcogenide semiconductor crystallizing in a hexagonal structure with Se-In-In-Se tetralayer repeat units held together by van der Waals forces. InSe exists in multiple polytypes (β, γ, ε) and exhibits a direct bandgap of approximately 1.24–1.32 eV in bulk form at room temperature, shifting to an indirect gap of ~2.30–2.60 eV in the monolayer limit.

Molecular Formula InSe
Molecular Weight 193.79 g/mol
CAS No. 12056-07-4
Cat. No. B080622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndium monoselenide
CAS12056-07-4
Molecular FormulaInSe
Molecular Weight193.79 g/mol
Structural Identifiers
SMILES[Se].[In]
InChIInChI=1S/In.Se
InChIKeyNMHFBDQVKIZULJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Indium Monoselenide (InSe) CAS 12056-07-4: Compound Identity and Physicochemical Baseline for Procurement Evaluation


Indium monoselenide (InSe, CAS 12056-07-4, molecular weight 193.78 g/mol) is a layered III-VI post-transition metal chalcogenide semiconductor crystallizing in a hexagonal structure with Se-In-In-Se tetralayer repeat units held together by van der Waals forces [1]. InSe exists in multiple polytypes (β, γ, ε) and exhibits a direct bandgap of approximately 1.24–1.32 eV in bulk form at room temperature, shifting to an indirect gap of ~2.30–2.60 eV in the monolayer limit [2]. It is commercially available as dark brown crystalline material with a melting point of 600–611 °C and is typically supplied at purities of ≥99.999% for research and device fabrication [3]. InSe occupies a distinctive position among 2D semiconductors by combining high electron mobility with a moderate, layer-tunable bandgap, making it a candidate channel material for next-generation field-effect transistors, photodetectors, and flexible optoelectronics [4].

1
Layered III-VI semiconductor with high electron mobility and layer-tunable bandgap for next-generation transistor and optoelectronic research.
2
Polytype specification (γ, β, ε) and phase purity are critical procurement parameters; polymorph identity directly impacts carrier effective mass and mobility.
3
Direct-to-indirect bandgap crossover enables broadband photoresponse from visible to near-infrared, unique among III-VI monochalcogenides.

Why InSe Cannot Be Directly Substituted with Other III-VI or 2D Semiconductors: Polytypism, Growth Complexity, and Distinct Electronic Structure


Indium monoselenide is not an interchangeable commodity semiconductor, and generic substitution by other group III monochalcogenides (GaSe, InS, GaS) or common 2D semiconductors (MoS₂, WSe₂) is precluded by several fundamental factors. First, InSe exhibits incongruent melting behavior with a narrow stoichiometric window for single-phase growth; the maximum conversion rate to single-phase InSe crystal is achieved only from a non-stoichiometric In₁.₀₄Se₀.₉₆ melt, and multiple competing phases (In₆Se₇, In₂Se₃) readily co-precipitate [1]. Second, the electronic band structure is strongly polytype-dependent; γ-InSe exhibits the lowest carrier effective mass and highest mobility among the three common polytypes, meaning that procurement of the incorrect polytype directly compromises device performance [2]. Third, the bandgap of InSe (1.24–1.32 eV bulk direct) differs substantially from its closest chemical analogs—GaSe (2.02 eV direct), InS (2.63 eV indirect), and InTe (2.07 eV indirect)—and the unique crossover from indirect (monolayer) to direct (bulk) gap with increasing thickness is not replicated in any of these compounds [3]. These factors collectively mean that specifying InSe by CAS alone is insufficient for reproducible scientific results; polytype, growth method, and phase purity are critical procurement parameters that have no generic equivalent.

Polytype-dependent mobility: γ-InSe delivers the highest electron mobility; procurement of β or ε polytypes may shift electronic performance and invalidate comparative device benchmarks.
Bandgap mismatch with GaSe/InS: GaSe (2.02 eV, visible only) and InS (indirect, ~2.6 eV) cannot replicate InSe's NIR direct-gap photoresponse, making them unsuitable for visible-to-NIR detector research.
Phase purity sensitivity: Non-stoichiometric growth or improper sourcing may introduce In₆Se₇/In₂Se₃ parasitic phases, altering carrier concentration and transport properties. CAS alone is insufficient; phase verification is required.

Quantitative Differentiation Evidence for Indium Monoselenide (CAS 12056-07-4) Against Closest Comparators


Electron Mobility: InSe Exceeds MoS₂ by 40–100× on Comparable Dielectric Substrates

Few-layer InSe encapsulated in hexagonal boron nitride (hBN) achieves room-temperature electron mobility exceeding 1,000 cm²/Vs and liquid-helium-temperature mobility exceeding 10,000 cm²/Vs, enabling observation of the fully developed quantum Hall effect [1]. On standard SiO₂ gate dielectrics—the most commonly used substrate for 2D material FETs—InSe devices reach mobility values of 1,006–1,206 cm²/Vs (with PMMA encapsulation), whereas monolayer and few-layer MoS₂ FETs on SiO₂ typically achieve only 10–25.7 cm²/Vs, and WS₂ reaches ~45 cm²/Vs [2]. Even without hBN encapsulation, InSe on PMMA/Al₂O₃ attains 1,055 cm²/Vs, representing a ~40–100-fold superiority over MoS₂ on equivalent substrates. This mobility advantage is attributed to the small electron effective mass in γ-InSe and a dimensional crossover effect wherein interlayer coupling transitions the density of states from 2D to 3D character, increasing mobility from ~100 to ~1,000 cm²/Vs [3].

Electron Mobility vs MoS₂
Reported comparison
InSe: >1000 cm²/Vs (RT, hBN-encapsulated); MoS₂: 10–25.7 cm²/Vs (SiO₂ back-gate). Approximately 40–100× higher on equivalent SiO₂ substrates.
Supports FET channel selection based on mobility benchmarking for high-speed, low-power transistor research.
Substrate-dependent; cross-study comparison.
Field-effect transistor electron mobility 2D semiconductor channel

Ambient Stability: InSe Outlasts Black Phosphorus by Orders of Magnitude Under Unencapsulated Conditions

Black phosphorus (BP), which offers comparable mobility to InSe (~1,000 cm²/Vs), degrades catastrophically under ambient conditions: monolayer BP degrades in less than 1 hour, unencapsulated BP FETs exhibit large threshold voltage shifts after only 6 hours of ambient exposure, and the FET on/off ratio and mobility decrease by approximately three orders of magnitude after 48 hours [1]. In contrast, defect-free InSe possesses high chemical stability against oxidation that is superior even to MoS₂, as determined by first-principles calculations [2]. While InSe is not inert—it is prone to oxidation, but does not react with oxygen as strongly as phosphorene [3]—few-layer InSe nanosheets maintain chemical stability for several days under ambient conditions, with decreased photoluminescence intensity observed only after prolonged exposure of up to 1 month [4]. Wang et al. explicitly state InSe exhibits 'higher environmental stability than few-layer black phosphorus and higher carrier mobility than few-layer dichalcogenides,' positioning InSe as the optimal trade-off between the high mobility of BP and the stability of TMDCs [5].

Ambient Stability vs BP
Reported comparison
InSe: chemically stable for days to weeks; Black phosphorus: monolayer degrades in
Informs device fabrication workflows that do not require immediate hermetic encapsulation, reducing process complexity.
Unencapsulated few-layer flakes; ambient air, room temperature.
Bandgap vs GaSe
Head-to-head
InSe: direct 1.32 eV (bulk, 293 K), absorption edge ~940 nm (NIR); GaSe: direct 2.02 eV, absorption edge ~614 nm (visible). ~0.70 eV narrower gap, extending detection into NIR.
Supports material choice for monolithic visible-to-NIR photodetectors without heterostructure engineering.
Bulk single crystals; optical absorption spectroscopy.
Photoresponsivity
Head-to-head
Few-layer InSe: 12.3 A/W at 450 nm (rigid SiO₂/Si), 3.9 A/W at 633 nm (flexible PET); PMMA-capped device: 1.6×10⁴ A/W. Broadband detection 450–785 nm, response time ~50 ms.
Indicates high sensitivity for visible-NIR photodetection research, with reported responsivities exceeding MoS₂, GaS, and GaSe benchmarks.
Mechanically exfoliated flakes; Vds=1 V; ambient conditions.
Gas Sensor Selectivity
Data to verify
Colloidal InSe nanoparticles: selective response to formaldehyde over chloroform and acetone at near-room temperature (30°C). Sensor response decreases at elevated temperatures, favoring low-power operation.
Supports room-temperature VOC sensor research without integrated microheaters, contrasting with metal-oxide sensors requiring 200–400°C.
Morphology-dependent; quantitative selectivity coefficients not reported.
Thermoelectric ZT
Class-level
Pristine InSe: ZT=0.04 at 800 K; Sn-doped: ZT=0.14 (+250%); Cl-doped: ZT=0.052 at 690 K. Monolayer power factor: 0.6 W/(K²m) (armchair direction). Lattice thermal conductivity: 44.4 W/mK (monolayer).
Supports doping and strain engineering studies for 2D thermoelectric material research; ZT remains below commercial Bi₂Te₃/PbTe but tunable across a wide dynamic range.
Polycrystalline bulk; first-principles calculations for monolayer. Class-level comparison.
Environmental stability device lifetime oxidation resistance

Bandgap Positioning: InSe Direct Gap at 1.32 eV Enables NIR Photoresponse Absent in GaSe (2.02 eV)

The direct bandgap of bulk InSe at 293 K is measured at 1.32 eV, with exciton binding energy of 16 meV, placing its absorption edge in the near-infrared (NIR) region (~940 nm) [1]. In contrast, the closest structural analog GaSe has a direct bandgap of 2.020 eV at the same temperature, confining its photoresponse to the visible region below ~614 nm [1]. Across the broader III-VI family, the monolayer bandgaps calculated by hybrid DFT span a wide range: GaS 3.29 eV, GaSe 2.77 eV, GaTe 2.13 eV, InS 2.63 eV, InSe 2.30 eV, and InTe 2.07 eV [2]. InSe is unique in this family for exhibiting an indirect-to-direct bandgap crossover with increasing layer thickness: monolayer InSe is an indirect-gap semiconductor (~2.30–2.60 eV), while few-layer to bulk InSe becomes a direct-gap material (~1.24–1.32 eV), a property not shared by GaSe (which remains direct across all thicknesses) or GaS (which remains indirect) [3]. This enables InSe-based photodetectors to achieve broadband detection from the visible (450 nm) through the NIR (up to ~1,000 nm), whereas GaSe-based detectors are limited to the visible–UV range [4].

Bandgap vs GaSe
Head-to-head
InSe: direct 1.32 eV (bulk, 293 K), absorption edge ~940 nm (NIR); GaSe: direct 2.02 eV, absorption edge ~614 nm (visible). ~0.70 eV narrower gap, extending detection into NIR.
Supports material choice for monolithic visible-to-NIR photodetectors without heterostructure engineering.
Bulk single crystals; optical absorption spectroscopy.
Bandgap engineering near-infrared photodetection optoelectronic material selection

Photodetector Responsivity: Few-Layer InSe Achieves 12.3 A/W at 450 nm, Superior to Graphene, MoS₂, GaS, and GaSe Photodetectors

In a systematic study by Tamalampudi et al., few-layered InSe photodetectors fabricated on rigid SiO₂/Si substrates achieved photoresponsivities of 12.3 A/W at 450 nm and on flexible PET substrates achieved 3.9 A/W at 633 nm, with a broadband detection range of 450–785 nm and response times of ~50 ms [1]. The authors explicitly benchmarked these values as superior to those of recently reported 2D crystal-based photodetectors fabricated from graphene, MoS₂, GaS, and GaSe [1]. In a separate study, InSe photodetectors with PMMA capping achieved even higher responsivity of 1.6 × 10⁴ A/W, with a rectification ratio of 10³ in p-n junction configuration using InSe/SiO₂ and InSe/BN interfaces [2]. For context, the highest reported responsivity for pristine few-layer MoS₂ photodetectors in the visible range typically falls below 1 A/W without heterostructure enhancement, while graphene-based detectors achieve broadband response but with responsivities limited to ~10⁻²–10⁻¹ A/W due to the absence of a bandgap [3].

Photoresponsivity
Head-to-head
Few-layer InSe: 12.3 A/W at 450 nm (rigid SiO₂/Si), 3.9 A/W at 633 nm (flexible PET); PMMA-capped device: 1.6×10⁴ A/W. Broadband detection 450–785 nm, response time ~50 ms.
Indicates high sensitivity for visible-NIR photodetection research, with reported responsivities exceeding MoS₂, GaS, and GaSe benchmarks.
Mechanically exfoliated flakes; Vds=1 V; ambient conditions.
Photodetector responsivity broadband detection

Chemical Sensor Selectivity: InSe Nanoparticles Discriminate Formaldehyde from Acetone and Chloroform at Room Temperature

InSe nanoparticles synthesized via colloidal methods were demonstrated as the active material in chemiresistive gas sensors operating near room temperature (30 °C) for the detection of formaldehyde (HCHO) and methanol vapors [1]. Critically, the InSe nanoparticle sensors exhibited selectivity toward formaldehyde over the common interfering volatile organic compounds chloroform and acetone, while InSe nanosheet-based sensors also responded well to formaldehyde but showed incomplete recovery [1]. The sensor response was observed to decrease with increasing temperature from 30 to 90 °C, indicating that optimal operation occurs at or near ambient temperature—a practical advantage for low-power sensing applications. This is the first report of colloidal InSe nanostructures applied as chemical sensors, and it establishes a morphology-dependent selectivity profile: nanoparticle morphology favors formaldehyde selectivity, while nanosheet morphology favors methanol response [2]. Although quantitative comparative selectivity data against other 2D materials (e.g., MoS₂, WS₂, black phosphorus) for the same analyte set are not yet available in the literature, the room-temperature operation of InSe sensors contrasts favorably with metal-oxide-based formaldehyde sensors, which typically require operating temperatures of 200–400 °C [2].

Gas Sensor Selectivity
Data to verify
Colloidal InSe nanoparticles: selective response to formaldehyde over chloroform and acetone at near-room temperature (30°C). Sensor response decreases at elevated temperatures, favoring low-power operation.
Supports room-temperature VOC sensor research without integrated microheaters, contrasting with metal-oxide sensors requiring 200–400°C.
Morphology-dependent; quantitative selectivity coefficients not reported.
Gas sensor formaldehyde detection volatile organic compound selectivity

Thermoelectric Figure of Merit: Sn Doping Enhances InSe ZT by 250% (0.04 to 0.14 at 800 K), with Further Gains via Bi/Te Co-Doping

Pristine n-type InSe exhibits a thermoelectric figure of merit ZT of 0.04 at 800 K. Sn doping enhances this to ZT = 0.14 at 800 K—a 250% improvement—primarily through increased carrier concentration and electrical conductivity without significantly affecting total thermal conductivity [1]. A parallel study demonstrates that Cl doping increases ZT to 0.052 at 690 K, a 200% improvement over undoped InSe [2]. Bi and Te co-doping further enhances both the power factor and reduces lattice thermal conductivity, yielding additional ZT gains [3]. On the theoretical front, monolayer InSe exhibits a maximum power factor of 0.6 W/(K²m) at 300 K in the armchair direction for n-type doping, attributed to a unique 2D density of states featuring an almost constant DOS near the conduction band minimum and a sharp peak near the valence band maximum [4]. Under biaxial compressive stress of ~1.16 GPa, band convergence can enhance the power factor by a factor of ~3, and ZT can be improved by up to 230% in strained n-type InSe [5]. While these ZT values remain below state-of-the-art thermoelectrics such as Bi₂Te₃ (ZT ~1.0) or PbTe (ZT ~1.5), InSe's advantage lies in the combination of moderate ZT with earth-abundant elements, low lattice thermal conductivity (44.4 W/mK at room temperature for monolayer InSe, compared to 57.1 W/mK for InS and 33.1 W/mK for InTe) [6], and compatibility with flexible thin-film device architectures.

Thermoelectric ZT
Class-level
Pristine InSe: ZT=0.04 at 800 K; Sn-doped: ZT=0.14 (+250%); Cl-doped: ZT=0.052 at 690 K. Monolayer power factor: 0.6 W/(K²m) (armchair direction). Lattice thermal conductivity: 44.4 W/mK (monolayer).
Supports doping and strain engineering studies for 2D thermoelectric material research; ZT remains below commercial Bi₂Te₃/PbTe but tunable across a wide dynamic range.
Polycrystalline bulk; first-principles calculations for monolayer. Class-level comparison.
Thermoelectric figure of merit ZT doping engineering

Recommended Application Scenarios for Indium Monoselenide Based on Verified Quantitative Differentiation Evidence


High-Speed, Low-Power Field-Effect Transistor Channel Material in Flexible Electronics

The combination of electron mobility exceeding 1,000 cm²/Vs at room temperature—approximately 40–100× higher than MoS₂ on comparable SiO₂ dielectrics—and ambient stability superior to black phosphorus makes few-layer InSe the preferred 2D semiconductor channel for flexible FETs where both high on-current and practical fabrication workflows are required [1]. InSe FETs fabricated on flexible PET substrates retain photodetector performance comparable to rigid SiO₂/Si devices, demonstrating mechanical robustness [2]. Procurement specifications should require γ-polytype-dominant material with verified Hall mobility (≥500 cm²/Vs minimum at RT for few-layer films) and phase purity confirmed by XRD and Raman spectroscopy to avoid contamination by In₂Se₃ or In₆Se₇ parasitic phases [3].

Broadband Visible-to-Near-Infrared Photodetectors for Spectroscopy and Imaging

InSe's direct bandgap of 1.32 eV (bulk) enables intrinsic photodetection from 450 nm to beyond 900 nm without requiring heterostructure engineering, unlike GaSe (limited to <614 nm by its 2.02 eV gap) [1]. Verified photoresponsivities of 12.3 A/W at 450 nm and 3.9 A/W at 633 nm, with PMMA-capped devices reaching 1.6 × 10⁴ A/W, position InSe as a high-gain alternative to graphene (low absorption, no bandgap) and MoS₂ (limited to visible wavelengths in pristine form) [2]. Procurement for photodetector applications should prioritize high-purity crystal feedstock (≥99.999%) with verified optical bandgap (1.24–1.32 eV by UV-Vis-NIR absorption) and low defect density to minimize dark current [3].

Room-Temperature Chemiresistive Gas Sensors for Indoor Formaldehyde Monitoring

InSe nanoparticles exhibit selective response to formaldehyde over chloroform and acetone at near-room temperature (30 °C), with sensor response decreasing at elevated temperatures—a profile that enables low-power, heater-free sensor architectures for indoor air quality monitoring [1]. This represents a significant operational advantage over conventional metal-oxide formaldehyde sensors, which require operating temperatures of 200–400 °C. For sensor procurement, nanoparticle morphology (rather than nanosheet morphology) should be specified, as it yields superior selectivity and signal recovery characteristics [2]. Colloidal synthesis routes using oleylamine capping should be followed by ligand-exchange protocols, as the native capping molecule was found to limit sensing performance [1].

Thermoelectric Energy Harvesting Research Platform for Doping and Strain Engineering Studies

InSe serves as a model 2D thermoelectric platform where the figure of merit ZT can be enhanced from a baseline of 0.04 to 0.14 (+250%) via Sn doping, with further gains achievable through Bi/Te co-doping or biaxial compressive strain (~1.16 GPa yielding ~3× power factor enhancement) [1]. Its intermediate lattice thermal conductivity (44.4 W/mK for monolayer InSe) among the InX series (InS: 57.1 W/mK; InTe: 33.1 W/mK) provides a well-defined baseline for phonon engineering studies [2]. Procurement for thermoelectric research should specify controlled doping levels (e.g., Sn at 3–7 at.% or Cl at 3 at.%) and polycrystalline or single-crystal form factor depending on whether isotropic or anisotropic transport measurements are targeted [3].

Application
Selection Property
Validation Focus
Flexible high-speed field-effect transistors
High electron mobility and ambient stability
Verify γ-polytype purity and carrier mobility via Hall measurements
Broadband visible-to-NIR photodetectors
Direct bandgap at NIR edge (~1.3 eV)
Confirm spectral response and responsivity across visible–NIR range
Room-temperature formaldehyde gas sensors
Nanoparticle morphology for formaldehyde selectivity
Validate selectivity over interferents at near-ambient temperature
Thermoelectric energy harvesting research
Tunable ZT via doping and strain engineering
Confirm doping level and measure ZT enhancement factor
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